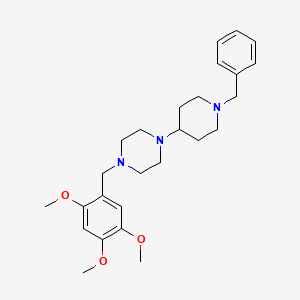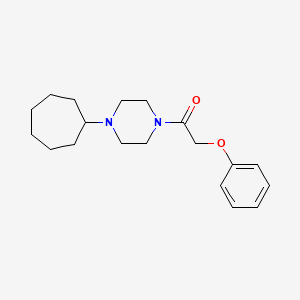![molecular formula C26H28N4O4 B10882509 5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B10882509.png)
5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of furopyrimidines This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with methoxyphenyl groups and a morpholinoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of methoxyphenyl groups: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the morpholinoethyl side chain: This step involves nucleophilic substitution reactions, where the morpholinoethyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the substituents attached to the core.
2-{[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino}ethanol: Another similar compound with variations in the side chains.
Uniqueness
5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethyl side chain, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C26H28N4O4 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
5,6-bis(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H28N4O4/c1-31-20-7-3-18(4-8-20)22-23-25(27-11-12-30-13-15-33-16-14-30)28-17-29-26(23)34-24(22)19-5-9-21(32-2)10-6-19/h3-10,17H,11-16H2,1-2H3,(H,27,28,29) |
InChI-Schlüssel |
YTFHOQCLPTVREJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCN4CCOCC4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B10882443.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)


![4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882469.png)
methanone](/img/structure/B10882474.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10882478.png)
![7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882481.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10882493.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10882498.png)
![N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10882512.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882519.png)
![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882521.png)
